molecular formula C11H12N2O B1626878 1-ethyl-3-methylquinoxalin-2(1H)-one CAS No. 73148-14-8

1-ethyl-3-methylquinoxalin-2(1H)-one

Cat. No.: B1626878
CAS No.: 73148-14-8
M. Wt: 188.23 g/mol
InChI Key: YPQOEHPFAFQSIE-UHFFFAOYSA-N
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Description

1-ethyl-3-methylquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-methylquinoxalin-2(1H)-one typically involves the condensation of appropriate o-phenylenediamine derivatives with 1,2-dicarbonyl compounds. The reaction is usually carried out under acidic or basic conditions, often in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow processes, use of green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-methylquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoxaline N-oxides.

    Reduction: Formation of dihydroquinoxalines.

    Substitution: Electrophilic and nucleophilic substitution reactions on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the quinoxaline ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methylquinoxalin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can vary widely based on the biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of the quinoxaline family.

    2,3-dimethylquinoxaline: A closely related derivative.

    1-ethyl-2-methylquinoxaline: Another similar compound with different substitution patterns.

Uniqueness

1-ethyl-3-methylquinoxalin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparing its properties with those of similar compounds can provide insights into structure-activity relationships and guide further research and development.

Properties

IUPAC Name

1-ethyl-3-methylquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-3-13-10-7-5-4-6-9(10)12-8(2)11(13)14/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQOEHPFAFQSIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512554
Record name 1-Ethyl-3-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73148-14-8
Record name 1-Ethyl-3-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.4 g (39.6 mM) of N-ethylbenzene-1,2-diamine and 2.76 ml (39.6 mM) of 2-oxopropanoic acid in 200 ml of methanol were refluxed for 8 h. The solvent was removed under vacuum. The residue was further purified by silica gel column chromatography, using dichloromethane, followed by dichloromethane/dimethylketone (95/5) as eluant to give 4.2 g of 1-ethyl-3-methyl-quinoxalin-2(1H)-one as a yellow solid. Yield: 56.7%.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
2.76 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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